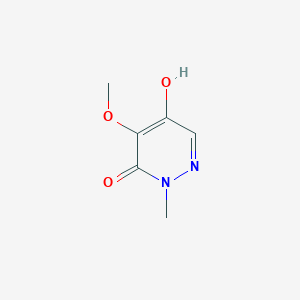

5-Hydroxy-4-methoxy-2-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

5-hydroxy-4-methoxy-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-6(10)5(11-2)4(9)3-7-8/h3,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKZHDBMQQLHFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10715951 | |

| Record name | 5-Hydroxy-4-methoxy-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37432-54-5 | |

| Record name | 5-Hydroxy-4-methoxy-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-methoxy-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a hydrazine derivative with a suitable diketone or ketoester in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could produce various alkylated or acylated products.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-methoxy-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogues include:

Solubility and Stability

- Hydroxy vs. Methoxy Groups : The 5-hydroxy group enhances water solubility compared to 5-methoxy derivatives (e.g., 5a) but may reduce stability under acidic conditions .

- Methylthio Analogues : Compounds like 6b exhibit lower polarity due to the methylthio group, favoring membrane permeability but reducing aqueous solubility .

Crystallographic and Spectroscopic Data

- Crystal Packing : Analogues such as 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one exhibit intermolecular C-H⋯O hydrogen bonds and π-π stacking, which stabilize the crystal lattice . Similar interactions are expected for the target compound.

- Spectroscopy : NMR and HRMS data for related compounds confirm regioselective substitution patterns, critical for verifying the target compound’s structure .

Biological Activity

5-Hydroxy-4-methoxy-2-methylpyridazin-3(2H)-one is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| CAS Number | Not available |

| LogP | Not available |

| Polar Surface Area | Not available |

This compound features a pyridazinone core, which is known for its pharmacological significance, particularly in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's mechanism may involve:

- Inhibition of Cell Wall Synthesis : Similar compounds have been reported to disrupt bacterial cell wall integrity.

- Modulation of Membrane Permeability : The compound may alter the permeability of bacterial membranes, leading to cell lysis.

A study reported a minimum inhibitory concentration (MIC) of 512 µg/ml against Staphylococcus aureus, suggesting its potential as a lead structure for developing new antibacterial agents .

Anticancer Effects

The anticancer potential of this compound has been explored in various cancer cell lines. Key findings include:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may induce cell cycle arrest at the G1 phase, inhibiting proliferation.

In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in human cancer cell lines, with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are also noteworthy. Research suggests that it may modulate inflammatory pathways by:

- Inhibition of Pro-inflammatory Cytokines : The compound appears to reduce the levels of TNF-alpha and IL-6 in activated macrophages.

- Blocking NF-kB Pathway : It may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammation.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, several potential pathways have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing signal transduction mechanisms.

- Oxidative Stress Induction : There is evidence that it may increase reactive oxygen species (ROS) levels, contributing to its anticancer effects.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's effectiveness against MRSA (methicillin-resistant Staphylococcus aureus), showing an ability to disrupt biofilm formation .

- Cancer Cell Line Studies : In a comparative analysis involving different cancer cell lines, this compound demonstrated superior cytotoxicity compared to standard chemotherapeutic agents .

- Inflammatory Response Modulation : Research on animal models indicated that administration of this compound led to reduced inflammation markers in tissues subjected to inflammatory stimuli .

Q & A

Q. How can crystallographic data improve patent claims for novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.